2-(1H-imidazol-2-yl)-5-methylaniline
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Overview
Description
2-(1H-IMIDAZOL-2-YL)-5-METHYL-PHENYLAMINE is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-IMIDAZOL-2-YL)-5-METHYL-PHENYLAMINE typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-IMIDAZOL-2-YL)-5-METHYL-PHENYLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1H-IMIDAZOL-2-YL)-5-METHYL-PHENYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1H-IMIDAZOL-2-YL)-5-METHYL-PHENYLAMINE involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in metalloprotein complexes. It can also interact with enzymes, inhibiting their activity by binding to the active site . The pathways involved often include disruption of cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 1H-IMIDAZOL-2-YL-PHENYLAMINE
- 5-METHYL-1H-IMIDAZOL-2-YL-PHENYLAMINE
- 2-(1H-IMIDAZOL-2-YL)-PHENYLAMINE
Comparison: 2-(1H-IMIDAZOL-2-YL)-5-METHYL-PHENYLAMINE is unique due to the presence of a methyl group at the 5-position of the phenyl ring. This methyl group can influence the compound’s reactivity and binding affinity, making it distinct from other similar compounds. The presence of the methyl group can also affect the compound’s solubility and stability .
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-5-methylaniline |
InChI |
InChI=1S/C10H11N3/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
MSDQDWINXSQYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CN2)N |
Origin of Product |
United States |
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